molecular formula C9H15N3O B15276097 1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine

1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B15276097
M. Wt: 181.23 g/mol
InChI Key: JEPSMXGLIAVJQH-UHFFFAOYSA-N
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Description

1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C9H15N3O It is characterized by the presence of a pyrazole ring substituted with an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 5-methyloxolane-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the pyrazole ring. Common solvents used in this synthesis include ethanol and methanol, with reaction temperatures ranging from 50°C to 80°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 5-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine
  • 1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Comparison: Compared to its analogs, 1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine exhibits unique properties due to the specific positioning of the oxolane and pyrazole moieties. This unique structure can result in distinct reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-[(5-methyloxolan-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H15N3O/c1-7-2-3-9(13-7)6-12-5-8(10)4-11-12/h4-5,7,9H,2-3,6,10H2,1H3

InChI Key

JEPSMXGLIAVJQH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CN2C=C(C=N2)N

Origin of Product

United States

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